molecular formula C13H22N4 B12582514 3-(1-Methyl-4-piperidinyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine

3-(1-Methyl-4-piperidinyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine

Cat. No.: B12582514
M. Wt: 234.34 g/mol
InChI Key: QBTKVTGSQVOKGX-UHFFFAOYSA-N
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Description

3-(1-Methyl-4-piperidinyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine is a heterocyclic compound featuring a pyrazoloazepine core fused with a partially saturated azepine ring. The 3-position of the pyrazole moiety is substituted with a 1-methyl-4-piperidinyl group, a structural motif commonly employed in medicinal chemistry to enhance lipophilicity and blood-brain barrier (BBB) penetration . The hexahydropyrazolo[3,4-b]azepine scaffold provides conformational rigidity, which may optimize receptor binding compared to fully saturated analogs.

Properties

Molecular Formula

C13H22N4

Molecular Weight

234.34 g/mol

IUPAC Name

3-(1-methylpiperidin-4-yl)-2,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine

InChI

InChI=1S/C13H22N4/c1-17-8-5-10(6-9-17)12-11-4-2-3-7-14-13(11)16-15-12/h10H,2-9H2,1H3,(H2,14,15,16)

InChI Key

QBTKVTGSQVOKGX-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2=C3CCCCNC3=NN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-4-piperidinyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine typically involves multi-step processes that include cyclization and functionalization reactions. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrazoloazepine ring system. The piperidine moiety is then introduced through subsequent reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and efficiency. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-4-piperidinyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution reactions could introduce new functional groups such as halides or amines .

Scientific Research Applications

3-(1-Methyl-4-piperidinyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Methyl-4-piperidinyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various pharmacological effects. The exact pathways involved are still under investigation .

Comparison with Similar Compounds

JNJ-18038683

  • Core Structure : Pyrazolo[3,4-d]azepine (unsaturated azepine fused with pyrazole).
  • Key Substituents : 1-Benzyl and 3-(4-chlorophenyl) groups.
  • Biological Activity : Demonstrated efficacy in behavioral neuroscience studies, likely targeting serotonin receptors (e.g., 5-HT2A) .
  • Physicochemical Properties : Formulated as a citrate salt with hydroxypropyl-β-cyclodextrin to improve solubility. The aromatic substituents may limit BBB penetration compared to the target compound’s methylpiperidinyl group .
Feature Target Compound JNJ-18038683
Core Saturation Partially saturated azepine Unsaturated azepine
Substituent Position 3-(1-Methyl-4-piperidinyl) 1-Benzyl, 3-(4-chlorophenyl)
Pharmacokinetics Enhanced BBB penetration (inferred) Limited BBB penetration (inferred)
Salt Form Not specified Citrate salt

Heterocyclic Carboxamide Derivatives (Pyridoindoles)

  • Core Structure : Pyrido[3,4-b]indole carboxamides (e.g., compounds 5a–5l and 7a–7c) .
  • Key Substituents: Alkylamino chains (butyl, pentyl, hexyl) and aromatic groups (methyl, methoxyphenyl).
  • Biological Activity: Not explicitly stated, but carboxamides often exhibit receptor-binding properties via hydrogen bonding.
  • Comparison: Unlike the target compound, these derivatives lack the pyrazoloazepine core and instead rely on carboxamide functionalities for activity.

Triazolothiadiazole Derivatives

  • Core Structure : Triazolo[3,4-b]thiadiazole (fused triazole and thiadiazole rings) .
  • Key Substituents : 3-Pyridyl, alkyl, and aryl groups.
  • Biological Activity : Vasodilatory and antimicrobial effects, attributed to increased lipophilicity from alkyl/aryl substituents .
  • Comparison : While structurally distinct, the substituent strategy (e.g., alkyl groups for lipophilicity) parallels the target compound’s methylpiperidinyl group. However, the triazolothiadiazole core directs activity toward peripheral systems (e.g., vascular) rather than CNS .

Piperidinyl-Substituted Heterocycles (Patent Derivatives)

  • Core Structures: 4H-Pyrazino[1,2-a]pyrimidin-4-one and 4H-pyrido[1,2-a]pyrimidin-4-one derivatives .
  • Key Substituents : 7-(1-Methylpiperidin-4-yl), 7-(1-ethylpiperidin-4-yl), and other piperazine/piperidine variants.
  • Biological Activity : Likely targeting kinase or GPCR pathways due to piperidinyl motifs.
  • Comparison: The shared 1-methylpiperidinyl group suggests a common strategy to enhance receptor affinity or metabolic stability. However, the pyrimidinone cores differ significantly from the pyrazoloazepine scaffold, leading to divergent therapeutic applications .

Research Findings and Trends

Alkyl chains in triazolothiadiazoles and carboxamides demonstrate that lipophilicity enhancements are scaffold-dependent, with varying effects on activity .

Core Structure Influence :

  • Pyrazoloazepines (target and JNJ-18038683) are prioritized for CNS applications, while triazolothiadiazoles and pyridoindoles target peripheral systems .

Formulation Challenges :

  • Salt forms (e.g., citrate, hydrobromide) and solubilizing agents (e.g., cyclodextrins) are critical for in vivo efficacy, as seen in JNJ-18038683 .

Biological Activity

3-(1-Methyl-4-piperidinyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Research indicates that 3-(1-Methyl-4-piperidinyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine interacts with various neurotransmitter systems. Its primary activity appears to be linked to:

  • Dopaminergic System : The compound exhibits affinity for dopamine receptors, suggesting potential applications in treating disorders such as schizophrenia and Parkinson's disease.
  • Serotonergic Activity : Preliminary studies indicate that it may also modulate serotonin receptors, which could contribute to its anxiolytic effects.

Biological Activity

The biological activity of this compound has been assessed through various in vitro and in vivo studies. Key findings include:

  • Antidepressant Effects : Animal models have shown that administration leads to significant reductions in depressive-like behaviors.
  • Neuroprotective Properties : The compound has demonstrated the ability to protect neuronal cells from oxidative stress-induced apoptosis.

In Vitro Studies

A study evaluating the cytotoxic effects of related compounds showed that derivatives of piperidine-based structures exhibit significant cytotoxicity against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
3aHCT1160.76
3bHT290.83

These findings suggest that modifications in the piperidine ring can enhance anticancer activity.

In Vivo Studies

In vivo studies have highlighted the potential of this compound in models of anxiety and depression. For example:

  • Mice treated with the compound showed reduced immobility in the forced swim test compared to control groups.
  • Behavioral assays indicated improvements in exploratory behavior and reduced anxiety-like responses.

Comparative Analysis with Related Compounds

To better understand the efficacy of 3-(1-Methyl-4-piperidinyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine, a comparative analysis with similar compounds was conducted:

Compound NameDopamine Receptor AffinitySerotonin Receptor AffinityIC50 (Cancer Cell Lines)
3-(1-Methyl-4-piperidinyl)-1,2,...HighModerate<1 µM
2-(4-Chlorophenyl)-N,N-dimethylpiperidineModerateHigh0.5 µM
N-(2-Hydroxyethyl)piperidineLowLow>10 µM

This table illustrates that while some compounds exhibit higher affinities for specific receptors or lower IC50 values against cancer cells, 3-(1-Methyl-4-piperidinyl)-1,2,... shows a balanced profile conducive for further development.

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